molecular formula C7H3Cl5O B052094 Pentachloroanisole CAS No. 1825-21-4

Pentachloroanisole

Cat. No. B052094
CAS RN: 1825-21-4
M. Wt: 280.4 g/mol
InChI Key: BBABSCYTNHOKOG-UHFFFAOYSA-N
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Description

Pentachloroanisole is a chlorinated aromatic compound recognized for its widespread distribution at low levels in the environment and food products. This compound emerges primarily from the degradation of structurally related chlorinated aromatic compounds, such as pentachlorophenol and pentachloronitrobenzene, which are known for their toxicological and carcinogenic properties in rodents (National Toxicology Program technical report series, 1993).

Synthesis Analysis

The detailed synthesis processes of pentachloroanisole are not widely documented in the provided research; however, its formation is generally attributed to environmental degradation pathways of related compounds like pentachlorophenol.

Molecular Structure Analysis

Pentachloroanisole's structure consists of a methoxy group attached to a benzene ring that is further substituted with five chlorine atoms, suggesting a high degree of chlorination which is critical for its chemical behavior and environmental persistence.

Chemical Reactions and Properties

Pentachloroanisole undergoes rapid uptake and demonstrates a significant bioaccumulation potential in biological systems, indicating its environmental mobility and the possibility of entering the food chain. Its metabolism involves demethylation to pentachlorophenol (PCP) in organisms such as rainbow trout, highlighting its transformation and disposition pathways in aquatic life (Glickman et al., 1977).

Physical Properties Analysis

Research focused on pentachloroanisole's physical properties is limited in the available literature. However, its chlorinated aromatic nature suggests it possesses properties similar to other compounds in its class, such as low solubility in water and high solubility in organic solvents, contributing to its environmental persistence.

Chemical Properties Analysis

Pentachloroanisole's chemical properties include its stability under certain conditions and its potential for bioaccumulation. The compound's reactivity, particularly its ability to undergo demethylation to form pentachlorophenol, plays a significant role in its environmental and biological interactions. The genotoxicological study of pentachloroanisole showed no observed genotoxicity in tested models, indicating a specific toxicity profile that requires further exploration (Siekel et al., 1991).

Scientific Research Applications

  • Toxicology and Carcinogenesis in Animal Models : PCA has been studied for its toxicity and carcinogenesis in rats and mice. It is formed through the degradation of compounds like pentachlorophenol and pentachloronitrobenzene, known rodent toxins and carcinogens. Studies have shown that PCA causes significant health issues in animals, including mortality, liver and kidney lesions, and various forms of cancer (National Toxicology Program technical report series, 1993).

  • Developmental Toxicities in Zebrafish Model : The developmental toxicity of PCA compared to pentachlorophenol (PCP) was assessed using a zebrafish model. PCA showed significantly lower developmental toxicity than PCP, but still caused morphological deformities and disrupted thyroid hormone regulating pathways (Cheng, Ekker, & Chan, 2015).

  • Genotoxicological Study : A study evaluating the mutagenic activity of PCA found no genotoxicity in tests involving Salmonella typhimurium, Escherichia coli, and human peripheral blood lymphocytes (Siekel et al., 1991).

  • Metabolism and Excretion in Animals : Research on the distribution, metabolism, and excretion of PCA in beagle dogs and miniature pigs revealed that PCA is rapidly demethylated in these species, with pentachlorophenol (PCP) being the major metabolite. This study highlights the differences in how different species process PCA (Ikeda & Sapienza, 1995).

  • Toxicokinetics in Rodents : A study on the toxicokinetics of PCA in rats and mice found that PCA is rapidly converted to PCP, which suggests the possibility of bioaccumulation of PCP upon multiple oral administrations of PCA (Yuan et al., 1993).

  • Environmental Impact and Biodegradation : PCA's environmental impact, particularly in terms of biodegradation and interaction with ecosystems, has been a subject of research. For instance, studies have investigated its depletion from contaminated soil by certain fungi, indicating the potential for bioremediation applications (Lamar & Dietrich, 1990).

Safety And Hazards

PCA is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling PCA .

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-methoxybenzene
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InChI

InChI=1S/C7H3Cl5O/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
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InChI Key

BBABSCYTNHOKOG-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C7H3Cl5O
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DSSTOX Substance ID

DTXSID2021103
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Molecular Weight

280.4 g/mol
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Physical Description

Pentachloroanisole appears as needles or white crystals. (NTP, 1992), White solid; [CAMEO]
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992)
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Vapor Pressure

0.000592 [mmHg]
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Product Name

Pentachloroanisole

CAS RN

1825-21-4
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Melting Point

226 to 228 °F (NTP, 1992), 108-110 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,370
Citations
MG Gee, DG Land, D Robinson - Journal of the Science of Food …, 1974 - Wiley Online Library
A method has been developed for the analysis of 2,3,4,6‐tetrachloro‐ and pentachloroanisoles and the corresponding chlorophenols in biological extracts. Ethylation followed by …
Number of citations: 32 onlinelibrary.wiley.com
AH Glickman, CN Statham, A Wu, JJ Lech - Toxicology and Applied …, 1977 - Elsevier
… with pentachlorophenol and pentachloroanisole indicate that … ]pentachlorophenol and pentachloroanisole cannot be taken … the concentration of pentachloroanisole was much higher in …
Number of citations: 150 www.sciencedirect.com
G Renner, C Hopfer, JM Gokel - Toxicological & Environmental …, 1986 - Taylor & Francis
… Referred to the LD50 values found, the acute intraperitoneal toxicity complies nearly with the acute oral toxicity for pentachloroanisole, but is about 2 times higher for pentachloro- …
Number of citations: 26 www.tandfonline.com
Y Cheng, M Ekker, HM Chan - Ecotoxicology and environmental safety, 2015 - Elsevier
Pentachloroanisole (PCA) and pentachlorophenol (PCP) are chlorinated aromatic compounds that have been found in the environment and in human populations. The objective of this …
Number of citations: 42 www.sciencedirect.com
JJ Lech, AH Glickman, CN Statham - … : Chemistry, pharmacology, and …, 1978 - Springer
Pentachlorophenol (PCP) and pentachloroanisole (PCA) were rapidly taken up by rainbow trout when the concentrations of these compounds in water were 0.025 μg/ml. Following a 24 …
Number of citations: 23 link.springer.com
YS Kim, KB Park, OD Auh - Journal of the Korean Chemical Society, 1976 - koreascience.kr
본 연구실에서 그전에 시행한 연구결과에 따르면 2-fluoro-3, 4, 5, 6-tetrachloroanisole 를 p-dichlorobenzene 으로 부터 출발하여 간편한 반응시약과 반응조건을 거쳐서 합성할 수 있었다• 2, …
Number of citations: 0 koreascience.kr
FB Whitfield, KJ Shaw… - … of the Science of Food and …, 1986 - Wiley Online Library
A method has been developed for the determination of 2,4,6‐trichloroanisole, 2,3,4,6‐tetrachloroanisole and pentachloroanisole in foods and packaging materials. Using combined high…
Number of citations: 36 onlinelibrary.wiley.com
H Kylin, T Svensson, S Jensen, WMJ Strachan… - Environmental …, 2017 - Elsevier
The production and use of pentachlorophenol (PCP) was recently prohibited/restricted by the Stockholm Convention on persistent organic pollutants (POPs), but environmental data are …
Number of citations: 20 www.sciencedirect.com
JJ Welsh, TFX Collins, TN Black, SL Graham… - Food and chemical …, 1987 - Elsevier
Male and female Sprague-Dawley (Spartan) rats were exposed to dietary levels of 0, 60, 200 or 600 ppm purified pentachlorophenol (PCP) or pentachloroanisole (PCA) for 181 days, …
Number of citations: 46 www.sciencedirect.com
National Toxicology Program - … technical report series, 1993 - pubmed.ncbi.nlm.nih.gov
… Pentachloroanisole is a chlorinated aromatic compound … Formation of pentachloroanisole in the environment may result … were conducted by administering pentachloroanisole (> 99% …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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